molecular formula C7H4BrF4N B2992056 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine CAS No. 2580231-87-2

2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine

Cat. No.: B2992056
CAS No.: 2580231-87-2
M. Wt: 258.014
InChI Key: XZVSYJHCSLAZMN-UHFFFAOYSA-N
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Description

2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine is a chemical compound with the molecular formula C7H4BrF4N It is a pyridine derivative, characterized by the presence of a bromine atom at the 2-position and a tetrafluoroethyl group at the 6-position

Scientific Research Applications

2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information for 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine indicates that it is classified under the GHS06 pictogram, with the signal word "Danger" . Hazard statements include H301, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the bromination of 6-(1,2,2,2-tetrafluoroethyl)pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. The use of advanced purification techniques, such as distillation or chromatography, ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine and tetrafluoroethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoropyridine
  • 2-Bromo-6-chloropyridine
  • 2-Bromo-6-methylpyridine

Uniqueness

Compared to similar compounds, 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the presence of the tetrafluoroethyl groupThe tetrafluoroethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-5-3-1-2-4(13-5)6(9)7(10,11)12/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVSYJHCSLAZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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